molecular formula C13H11FO2 B6373075 3-Fluoro-4-(2-hydroxymethylphenyl)phenol CAS No. 1262001-76-2

3-Fluoro-4-(2-hydroxymethylphenyl)phenol

Cat. No.: B6373075
CAS No.: 1262001-76-2
M. Wt: 218.22 g/mol
InChI Key: NQBVCLMUVPTNGN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a fluorine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-hydroxymethylphenyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. Formaldehyde or paraformaldehyde can be used as the source of the hydroxymethyl group, and the reduction can be carried out using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated phenol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Fluoro-4-(2-carboxyphenyl)phenol.

    Reduction: 3-Fluoro-4-(2-hydroxyphenyl)phenol.

    Substitution: 3-Substituted-4-(2-hydroxymethylphenyl)phenol derivatives.

Scientific Research Applications

3-Fluoro-4-(2-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the interaction. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)phenol
  • 3-Fluoro-4-(hydroxymethyl)phenol
  • 3-Fluoro-4-[(2-fluorophenyl)(hydroxy)methyl]phenol

Uniqueness

3-Fluoro-4-(2-hydroxymethylphenyl)phenol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-fluoro-4-[2-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-13-7-10(16)5-6-12(13)11-4-2-1-3-9(11)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBVCLMUVPTNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684139
Record name 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-76-2
Record name [1,1′-Biphenyl]-2-methanol, 2′-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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